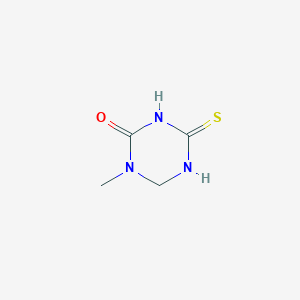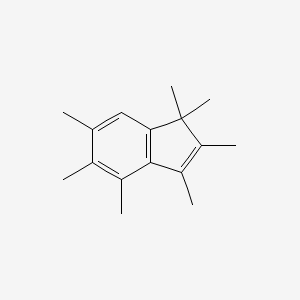
1,1,2,3,4,5,6-Heptamethyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,4,5,6-Heptamethyl-1H-indene is an organic compound belonging to the indene family. This compound is characterized by its highly methylated structure, which imparts unique chemical and physical properties. The presence of seven methyl groups attached to the indene core makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3,4,5,6-Heptamethyl-1H-indene typically involves the alkylation of indene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indene is treated with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and purification techniques, such as distillation and recrystallization, ensures the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,3,4,5,6-Heptamethyl-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indene ring.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), sulfonic acids, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated indene derivatives.
Substitution: Halogenated or sulfonated indene derivatives.
Aplicaciones Científicas De Investigación
1,1,2,3,4,5,6-Heptamethyl-1H-indene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,4,5,6-Heptamethyl-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound’s highly methylated structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Comparación Con Compuestos Similares
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
- 1,1,2,3,3,4,6-Heptamethyl-2H-indene-5-carbaldehyde
- 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl
Comparison: 1,1,2,3,4,5,6-Heptamethyl-1H-indene stands out due to its higher degree of methylation compared to similar compounds. This increased methylation enhances its stability and alters its reactivity, making it more suitable for specific applications in research and industry. The unique structural features of this compound also contribute to its distinct chemical and physical properties, setting it apart from other indene derivatives.
Propiedades
Número CAS |
77242-77-4 |
|---|---|
Fórmula molecular |
C16H22 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
1,1,2,3,4,5,6-heptamethylindene |
InChI |
InChI=1S/C16H22/c1-9-8-14-15(11(3)10(9)2)12(4)13(5)16(14,6)7/h8H,1-7H3 |
Clave InChI |
KLICHYGANBOWGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C)C)C(=C(C2(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
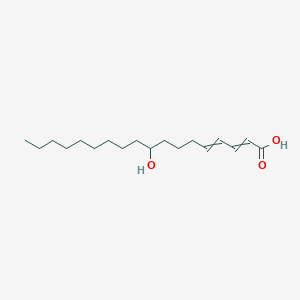
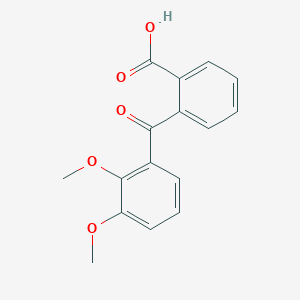
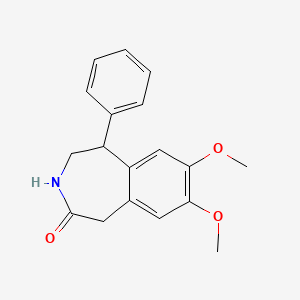
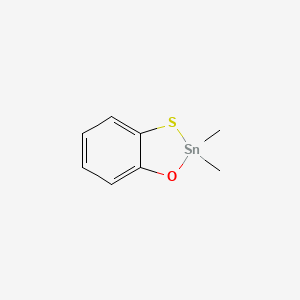
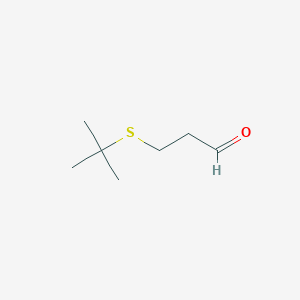
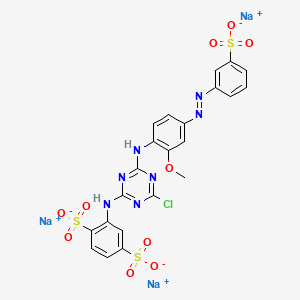
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
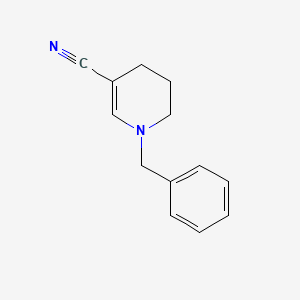
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
